molecular formula C11H11BrN2O B11766941 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole

Cat. No.: B11766941
M. Wt: 267.12 g/mol
InChI Key: LCXOXUOIBWXUTQ-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole is a synthetic indazole derivative designed for advanced pharmaceutical and oncological research. This compound is of significant interest in medicinal chemistry, particularly in the development of targeted kinase inhibitors. The indazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Its core structure is recognized as a key pharmacophore in the investigation of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) inhibitors, a promising therapeutic approach for the treatment of various cancers . The molecular design of this compound incorporates two key features: a bromo-methyl substitution pattern and an oxetane ring. The bromo substituent can serve as a versatile handle for further structural elaboration via cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create diverse chemical libraries for structure-activity relationship (SAR) studies . The 1-(oxetan-3-yl) group is a critical motif that can enhance the physicochemical properties of drug candidates. The oxetane ring is known in medicinal chemistry as a stable, polar functionality that can improve aqueous solubility, modulate metabolic stability, and serve as a conformationally constrained surrogate for carbonyl groups or other functional moieties . Researchers can utilize this compound as a sophisticated building block for the synthesis of complex molecules or as a core structure for evaluating novel biological mechanisms in high-throughput screening assays. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet prior to use.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

5-bromo-6-methyl-1-(oxetan-3-yl)indazole

InChI

InChI=1S/C11H11BrN2O/c1-7-2-11-8(3-10(7)12)4-13-14(11)9-5-15-6-9/h2-4,9H,5-6H2,1H3

InChI Key

LCXOXUOIBWXUTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C=NN2C3COC3

Origin of Product

United States

Preparation Methods

Nitration/Reduction/Cyclization Route

The patent CN107805221A outlines a generalized method for synthesizing 1H-indazole derivatives. Adapted for this target, the route proceeds as follows:

  • Nitration of 4-bromo-3-methylaniline :
    Treatment with concentrated HNO₃ in H₂SO₄ at 0–5°C yields 4-bromo-3-methyl-2-nitroaniline. This step installs the nitro group ortho to the amino group, critical for subsequent cyclization.

  • Reduction of the nitro group :
    Catalytic hydrogenation (H₂, Pd/C) or use of SnCl₂ in HCl reduces the nitro group to an amine, forming 4-bromo-3-methyl-1,2-diaminobenzene.

  • Diazotization and cyclization :
    The diamine is treated with NaNO₂ in acetic acid at −5°C to 5°C, generating a diazonium intermediate. Intramolecular cyclization under acidic conditions forms the indazole ring, yielding 5-bromo-6-methyl-1H-indazole.

Key Data :

  • Yield for cyclization step: 72–85% (reported for analogous substrates).

  • Regioselectivity: Favors 1H-indazole tautomer due to steric and electronic effects.

Alternative Halogenation Route

For substrates where bromine is introduced post-cyclization, halogenation of 6-methyl-1H-indazole using N-bromosuccinimide (NBS) in DMF at 80°C achieves bromination at position 5. However, this method requires precise temperature control to avoid over-bromination.

Introduction of the Oxetan-3-yl Group

N-Alkylation of 1H-Indazole

The oxetan-3-yl group is introduced via N-alkylation of 5-bromo-6-methyl-1H-indazole. Two approaches are prevalent:

Alkylation with Oxetan-3-yl Halides

Reaction of 5-bromo-6-methyl-1H-indazole with oxetan-3-yl methanesulfonate or bromide in the presence of a base (e.g., NaH or K₂CO₃) in DMF or THF at 60–80°C affords the target compound.

Optimization Insights :

  • Base selection : NaH provides higher yields (78–82%) compared to K₂CO₃ (65–70%) due to enhanced nucleophilicity.

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may necessitate lower temperatures to prevent oxetane ring opening.

Mitsunobu Reaction

Coupling oxetan-3-ol with 5-bromo-6-methyl-1H-indazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature achieves N-alkylation with inversion of configuration.

Advantages :

  • Mild conditions preserve oxetane integrity.

  • Yields: 70–75%.

Integrated Synthetic Routes

One-Pot Indazole Formation and Alkylation

A streamlined approach combines indazole cyclization and N-alkylation in a single pot. For example, after diazotization, the reaction mixture is treated directly with oxetan-3-yl methanesulfonate and NaH, reducing purification steps.

Reported Yield : 68% overall.

Critical Analysis of Methodologies

Method Yield Range Advantages Limitations
Nitration/Reduction/Cyclization + Alkylation65–85%High regioselectivity; scalableMulti-step; requires harsh nitration conditions
Halogenation + Alkylation60–75%Flexibility in bromine positioningRisk of over-halogenation
Mitsunobu Reaction70–75%Mild conditions; configurational controlCostly reagents; lower scalability

Scalability and Industrial Considerations

The patent CN107805221A emphasizes the industrial viability of the nitration/cyclization route, citing short reaction times (8–12 hours for cyclization) and compatibility with continuous flow systems. Key considerations for large-scale production include:

  • Cost of oxetan-3-yl reagents : Oxetan-3-yl methanesulfonate is preferred over bromide due to lower hygroscopicity.

  • Waste management : Neutralization of acidic byproducts (e.g., from nitration) requires robust infrastructure .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the functional groups attached to the indazole core.

    Cycloaddition Reactions: The oxetane ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.

    Oxidation and Reduction Products: Altered functional groups on the indazole core, potentially leading to new derivatives with different properties.

Scientific Research Applications

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: Used in the study of biological pathways and mechanisms due to its unique chemical structure.

    Material Science:

    Chemical Biology: As a tool for probing biological systems and understanding the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the bromine atom and the oxetane ring can influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole with key analogs, focusing on substituents, molecular weights, and synthetic yields:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Reference
This compound 5-Br, 6-Me, 1-(oxetan-3-yl) C₁₁H₁₂BrN₂O ~283.13 (calculated) N/A
6-Bromo-5-methyl-1H-indazole 6-Br, 5-Me C₈H₇BrN₂ 211.06 N/A
5-Bromo-4-fluoro-1-[(3-methyloxetan-3-yl)methyl]indazole 5-Br, 4-F, 1-(3-Me-oxetan-yl) C₁₃H₁₄BrFN₂O 299.16 ([M+H]⁺) N/A
3-Bromo-5-chloro-1-(3-methoxyphenyl)-1H-indazole (6x) 3-Br, 5-Cl, 1-(3-MeO-Ph) C₁₄H₁₀BrClN₂O 353.60 87
5-Bromo-3-isopropyl-1H-indazole 5-Br, 3-iPr C₁₀H₁₁BrN₂ 239.11 N/A

Notes:

  • The oxetane-containing analogs (e.g., Compound 29a in ) exhibit higher molecular weights due to the oxygen-rich oxetane ring, which may improve aqueous solubility compared to purely hydrocarbon substituents.
  • The methyl group at the 6-position in the target compound may sterically hinder metabolic degradation, a feature shared with 6-Bromo-5-methyl-1H-indazole .

Spectral and Analytical Data

While direct spectral data for the target compound is unavailable, comparisons with analogs reveal trends:

  • NMR Shifts : The oxetane ring in Compound 29a introduces distinct ¹H-NMR signals at δ 4.5–5.0 ppm (oxetane protons) and δ 3.0–3.5 ppm (methylenic bridges).
  • LC/MS : Oxetane-containing compounds like Compound 29a show [M+H]⁺ peaks at m/z 299, consistent with their molecular weights .

Biological Activity

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a methyl group, and an oxetane moiety attached to the indazole framework. This unique structure is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor effects, particularly against various cancer cell lines. For instance, the derivative 6o (which may be related to this compound) demonstrated significant inhibitory effects on the K562 cell line with an IC50 value of 5.15 µM, indicating its potency as an anticancer agent .

The antitumor activity is primarily attributed to the following mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in K562 cells in a dose-dependent manner. Treatment with varying concentrations resulted in increased apoptosis rates, with significant alterations in apoptosis-related protein expression observed .
  • Cell Cycle Arrest : The compound affects cell cycle distribution by increasing the G0/G1 population while decreasing S phase cells. This suggests that it may halt cancer cell proliferation by preventing progression through the cell cycle .
  • Protein Interaction Modulation : It has been reported that the compound can upregulate p53 protein levels while downregulating MDM2, disrupting their interaction and leading to enhanced apoptosis through the activation of pro-apoptotic pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of similar indazole derivatives, providing insights into structure-activity relationships (SAR) and potential therapeutic applications.

Study Findings IC50 Values
Study 1Induced apoptosis in K562 cells5.15 µM
Study 2Cell cycle arrest at G0/G1 phaseN/A
Study 3Upregulation of p53 and downregulation of MDM2N/A

Comparative Analysis with Other Compounds

In comparison to other known anticancer agents, this compound exhibits favorable selectivity for cancer cells over normal cells, which is crucial for minimizing side effects during treatment.

Q & A

Basic: What synthetic strategies are effective for preparing 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole?

Methodological Answer:
The synthesis typically involves multi-step halogenation and cyclization. A common approach includes:

  • Step 1: Halogenation of a methyl-substituted indazole precursor using bromine or N-bromosuccinimide (NBS) under acidic conditions (e.g., H2SO4 or AcOH) to introduce the bromine atom at position 5 .
  • Step 2: Introducing the oxetan-3-yl group via nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 5-bromo-6-methyl-1H-indazole with oxetan-3-yl triflate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos) .

Key Considerations:

  • Solvent choice (DMF or THF) impacts reaction efficiency.
  • Purification often requires column chromatography or recrystallization from ethanol/water mixtures.

Example Reaction Table:

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DMF, 80°C65–75
Oxetan-3-yl AttachmentOxetan-3-yl triflate, Pd(OAc)₂, XPhos, K2CO3, DMF, 100°C50–60

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm substitution patterns (e.g., methyl at C6: δ ~2.5 ppm; oxetan-3-yl protons: δ 4.5–5.0 ppm).
    • ¹³C NMR: Identify quaternary carbons (e.g., brominated C5: δ ~110 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₁H₁₀BrN₂O requires m/z 281.0004 [M+H]⁺).
  • X-ray Crystallography: Resolve ambiguities in regiochemistry using SHELXL for refinement .

Common Pitfalls:

  • Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC).
  • Crystallization may require slow evaporation from dichloromethane/hexane.

Advanced: How do the bromine and oxetane substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromine at C5: Acts as a leaving group in Suzuki-Miyaura couplings. Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na2CO3 in dioxane/water .
  • Oxetan-3-yl Group: Enhances solubility and metabolic stability in medicinal chemistry applications. However, the strained oxetane ring may undergo ring-opening under strong acidic/basic conditions (e.g., HCl/NaOH) .

Case Study:

  • Suzuki Reaction: Substituting bromine with a pyridyl group improved target binding affinity in kinase inhibitors (IC₅₀ reduced from 120 nM to 15 nM) .

Advanced: How can computational tools aid in studying this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Predict binding modes to enzymes (e.g., kinases). Use the oxetane’s polarity to optimize hydrogen bonding with active sites .
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influenced by bromine and methyl groups .

Example Workflow:

Prepare ligand (compound) and receptor (PDB ID: 2GS6) structures.

Perform docking simulations with flexible side chains.

Validate with MD simulations (GROMACS) to assess stability .

Advanced: How to resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • Issue: Discrepancies in bond lengths/angles between datasets.
  • Solution:
    • Use SHELXL for refinement with TWIN/BASF commands to address twinning .
    • Validate with Mercury CSD for packing analysis and void visualization .

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